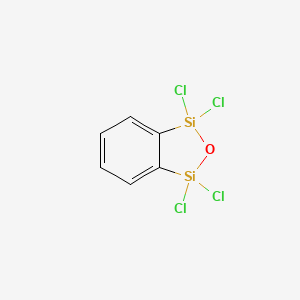
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is a unique organosilicon compound characterized by its benzoxadisilole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole typically involves the reaction of chlorosilanes with benzene derivatives under controlled conditions. One common method involves the use of tetrachlorosilane and a benzene derivative in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, the chlorosilane groups can hydrolyze to form silanols.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
Scientific Research Applications
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the context of its application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with similar reactivity but different structural features.
1,1-Dichloro-1-silacyclohexane: Shares some chemical properties but differs in its cyclic structure.
Uniqueness
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is unique due to its benzoxadisilole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
58194-86-8 |
|---|---|
Molecular Formula |
C6H4Cl4OSi2 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
1,1,3,3-tetrachloro-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C6H4Cl4OSi2/c7-12(8)5-3-1-2-4-6(5)13(9,10)11-12/h1-4H |
InChI Key |
YMPRWOUCORCDON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[Si](O[Si]2(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


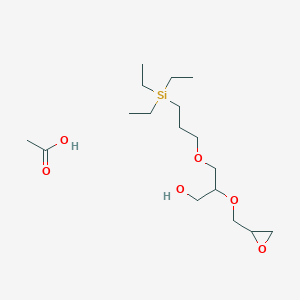
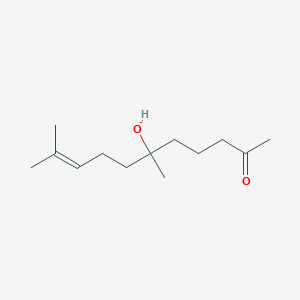
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

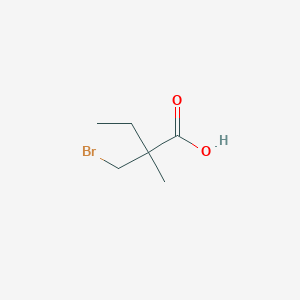

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
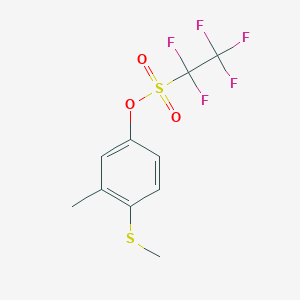

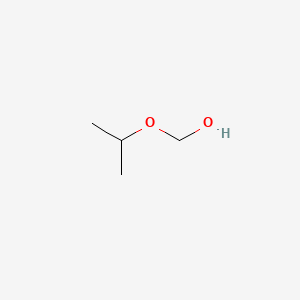
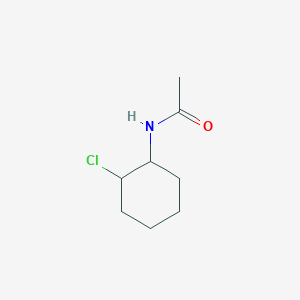

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
